Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-
Overview
Description
Benzenesulfonamides are a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. The specific compound, 4-amino-2-chloro-5-hydroxy benzenesulfonamide, is part of this larger family, which has been extensively studied for its potential in various fields, including as inhibitors for enzymes like carbonic anhydrase.
Synthesis Analysis
The synthesis of benzenesulfonamides typically involves reactions between sulfonamides and aldehydes or ketones. For example, Naganagowda and Petsom (2011) synthesized 4-Amino-N-(2-hydroxy-4- pentadecylbenzylidene)benzenesulfonamide through the reaction of 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide in the presence of acetic acid in ethanol (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
The molecular and crystal structures of these compounds have been determined through X-ray diffraction and supported by quantum-chemical studies. For instance, Kovalchukova et al. (2013) studied the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride, providing insights into their tautomerism and acid-base equilibrium constants (Kovalchukova et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of 4-amino-2-chloro-5-hydroxy benzenesulfonamide can be influenced by its functional groups, leading to various chemical transformations. For example, Lu et al. (2015) demonstrated the recognition of different amino groups in N-alkylation reactions, highlighting the molecule's versatility in synthesis (Lu et al., 2015).
Physical Properties Analysis
The physical properties of benzenesulfonamides, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design and other fields. Research by Anwar et al. (2000) on ionic benzenesulfonate salts provided valuable data on their crystallization and potential for non-linear optics applications, indicating the importance of physical properties in the compound's functionality (Anwar et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are central to the compound's applications. Research on benzenesulfonamide derivatives by Sethi et al. (2013) explored their inhibition of carbonic anhydrase, showcasing the compound's potential in designing inhibitors with nanomolar affinity (Sethi et al., 2013).
Scientific Research Applications
Crystal and Molecular Structure Analysis : Benzenesulfonamide derivatives like 3-amino-4-hydroxy benzenesulfonamide have been studied for their crystal and molecular structures using X-ray diffraction and quantum-chemical study of tautomerism, which is crucial for understanding their chemical behavior and potential applications (Kovalchukova et al., 2013).
Antifungal Activity : Some derivatives of benzenesulfonamide demonstrate potent antifungal activity against fungi like Aspergillus niger and Aspergillus flavus, suggesting their potential use in developing antifungal agents (Gupta & Halve, 2015).
Synthesis of New Compounds : Benzenesulfonamide derivatives have been synthesized for various applications, such as in the creation of 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide, which demonstrates the versatility of these compounds in chemical synthesis (Naganagowda & Petsom, 2011).
Photodynamic Therapy for Cancer Treatment : Certain benzenesulfonamide derivatives are used in the synthesis of zinc phthalocyanine, showing potential for photodynamic therapy applications in cancer treatment due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Carbonic Anhydrase : N-substituted benzenesulfonamides, like those incorporating amino, hydroxy, and methoxy moieties, have been investigated for their potential as carbonic anhydrase inhibitors, which can have significant implications in various medical treatments (Di Fiore et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-amino-2-chloro-5-hydroxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c7-3-1-4(8)5(10)2-6(3)13(9,11)12/h1-2,10H,8H2,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDOEWHXJCBYJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068330 | |
Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |
CAS RN |
41606-65-9 | |
Record name | 4-Amino-2-chloro-5-hydroxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41606-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041606659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-chloro-5-hydroxybenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.396 | |
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Record name | 4-Amino-2-chloro-5-hydroxybenzenesulfonamide | |
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